molecular formula C16H10O3S B2838585 (2-Formyl-1-benzothiophen-3-yl) benzoate CAS No. 325822-42-2

(2-Formyl-1-benzothiophen-3-yl) benzoate

Cat. No. B2838585
CAS RN: 325822-42-2
M. Wt: 282.31
InChI Key: KQPPTPMRIYAXSJ-UHFFFAOYSA-N
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Description

(2-Formyl-1-benzothiophen-3-yl) benzoate, also known as FB1, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the benzothiophene family of compounds and is characterized by its ability to inhibit sphingolipid biosynthesis.

Mechanism of Action

(2-Formyl-1-benzothiophen-3-yl) benzoate inhibits the enzyme ceramide synthase, which is involved in the biosynthesis of sphingolipids. This inhibition leads to a decrease in the levels of sphingolipids, which in turn leads to a disruption of cellular signaling pathways. The disruption of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2-Formyl-1-benzothiophen-3-yl) benzoate has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments is its ability to selectively inhibit sphingolipid biosynthesis. This allows researchers to study the effects of sphingolipid metabolism on cellular signaling pathways in a controlled manner. However, one limitation of using (2-Formyl-1-benzothiophen-3-yl) benzoate is its potential toxicity to non-cancer cells. Careful consideration should be given to the dosage and duration of exposure when using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments.

Future Directions

There are several future directions for research involving (2-Formyl-1-benzothiophen-3-yl) benzoate. One area of research is the development of new analogs of (2-Formyl-1-benzothiophen-3-yl) benzoate with improved efficacy and reduced toxicity. Another area of research is the study of the effects of (2-Formyl-1-benzothiophen-3-yl) benzoate on the microbiome and its potential use as a therapeutic agent for diseases associated with dysbiosis. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate could be used in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of (2-Formyl-1-benzothiophen-3-yl) benzoate and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, (2-Formyl-1-benzothiophen-3-yl) benzoate is a synthetic compound that has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for cancer and other diseases. However, careful consideration should be given to its potential toxicity to non-cancer cells. Further research is needed to fully understand the mechanism of action of (2-Formyl-1-benzothiophen-3-yl) benzoate and its potential use in the treatment of diseases.

Synthesis Methods

(2-Formyl-1-benzothiophen-3-yl) benzoate can be synthesized via a multi-step process that involves the reaction of 2-bromo-1-benzothiophene with potassium thioacetate, followed by the reaction of the resulting thioester with benzoyl chloride. The final product is obtained by oxidation of the intermediate with potassium permanganate. This synthetic method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

(2-Formyl-1-benzothiophen-3-yl) benzoate has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for cancer therapy. (2-Formyl-1-benzothiophen-3-yl) benzoate has also been used to study the role of sphingolipids in the regulation of cell growth and differentiation. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate has been used in studies of the effects of sphingolipid metabolism on cellular signaling pathways.

properties

IUPAC Name

(2-formyl-1-benzothiophen-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S/c17-10-14-15(12-8-4-5-9-13(12)20-14)19-16(18)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPTPMRIYAXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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